molecular formula C₁₈H₂₃D₇ClNO₃ B1160563 (R)-Betaxolol-d7 Hydrochloride

(R)-Betaxolol-d7 Hydrochloride

Cat. No.: B1160563
M. Wt: 350.93
Attention: For research use only. Not for human or veterinary use.
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Description

IUPAC Nomenclature and Stereochemical Configuration

(R)-Betaxolol-d7 Hydrochloride is chemically designated as (2R)-1-[4-[2-(cyclopropylmethoxy)ethyl]phenoxy]-3-[(1-methylethyl-d7)amino]-2-propanol hydrochloride . The stereochemical configuration at the chiral center is explicitly defined as R, corresponding to the C2 carbon in the propanol backbone. This enantiomer exhibits a specific spatial arrangement where the hydroxyl group, phenoxy substituent, and deuterated isopropylamino group occupy distinct positions relative to the central carbon.

The deuterated isopropylamino group (1-methylethyl-d7) introduces seven deuterium atoms, replacing hydrogen atoms at specific positions within the isopropyl chain. This isotopic labeling does not alter the molecule’s overall stereochemistry but serves as a stable tracer for pharmacokinetic or metabolic studies.

Molecular Formula and Isotopic Labeling Pattern Analysis

The molecular formula of this compound is C₁₈H₂₃D₇ClNO₃ , with a molecular weight of 350.93 g/mol . The isotopic labeling pattern is localized to the isopropylamino group, where all seven hydrogen atoms are replaced by deuterium, resulting in a C₃D₇ fragment.

Parameter This compound Non-deuterated Betaxolol Hydrochloride
Molecular Formula C₁₈H₂₃D₇ClNO₃ C₁₈H₃₀ClNO₃
Molecular Weight (g/mol) 350.93 343.89
Deuterium Content 7 atoms (isopropylamino group) None

The deuterium substitution increases the molecular weight by 7.04 Da compared to the non-deuterated form, a critical feature for distinguishing the two compounds in mass spectrometry.

X-ray Crystallographic Data and Conformational Studies

Single-crystal X-ray diffraction studies on non-deuterated betaxolol hydrochloride reveal two distinct conformers in the unit cell, differing primarily in the orientation of the cyclopropylmethoxy fragment. The cyclopropyl ring adopts a chair-like conformation, with the methoxy group exhibiting flexible rotational states.

For this compound, the core structure remains conserved, with the deuterium-labeled isopropylamino group not altering the molecule’s overall conformation. Key geometric parameters include:

  • C–O bond lengths in the phenoxy group: ~1.38–1.40 Å.
  • N–C bond angles in the amino group: ~109°–113°.
  • Dihedral angles in the cyclopropylmethoxy fragment: ~60°–90°, reflecting its conformational flexibility.

Hydrogen bonding interactions, particularly between the hydroxyl group and chloride counterion, stabilize the crystal lattice. The deuterium substitution does not significantly affect these interactions, as the isotopic labeling occurs on non-hydrogen-bonding sites.

Comparative Analysis with Non-deuterated Betaxolol Hydrochloride

A direct comparison of structural features between this compound and non-deuterated betaxolol hydrochloride highlights the following:

Feature This compound Betaxolol Hydrochloride
Stereochemistry (2R) configuration (2R) configuration
Isotopic Labeling C₃D₇ (isopropylamino group) C₃H₇ (isopropylamino group)
Molecular Weight 350.93 g/mol 343.89 g/mol
Crystal Conformers Analogous to non-deuterated form Two conformers (cyclopropylmethoxy)
Hydrogen Bonding Unaffected by deuteration Hydroxyl–Cl⁻ interactions dominate

The primary structural difference lies in the isotopic composition of the isopropylamino group, which serves as a metabolic tracer without altering the molecule’s pharmacophore or stereochemical integrity.

Properties

Molecular Formula

C₁₈H₂₃D₇ClNO₃

Molecular Weight

350.93

Synonyms

(2R)-1-[4-[2-(Cyclopropylmethoxy)ethyl]phenoxy]-3-[(1-methylethyl-d7)amino]-2-propanolHydrochloride;  (+)-Betaxolol-d7 Hydrochloride;  (R)-(+)-Betaxolol-d7 Hydrochloride;  Dextrobetaxolol-d7 Hydrochloride; 

Origin of Product

United States

Scientific Research Applications

Pharmacological Applications

1. Cardiovascular Health

  • Mechanism of Action : As a selective beta-1 adrenergic receptor antagonist, (R)-Betaxolol-d7 Hydrochloride reduces heart rate and myocardial contractility, making it effective for managing hypertension and ischemic heart disease. Studies have shown that treatment with Betaxolol leads to significant decreases in systolic blood pressure and heart rate during exercise testing, while also improving heart rate variability indices, which are crucial prognostic markers for cardiovascular health .

2. Glaucoma Treatment

  • Intraocular Pressure Reduction : The compound is effective in lowering intraocular pressure (IOP), which is critical in glaucoma management. Research indicates that topical application of Betaxolol can delay the onset of glaucoma in canine models, demonstrating its potential as a prophylactic treatment .

Research Applications

1. Metabolic Studies

  • Deuterium Labeling : The presence of deuterium in this compound allows researchers to trace its metabolic pathways more accurately in biological systems. This isotopic labeling is particularly useful in pharmacokinetic studies, where understanding the drug's behavior within the body is essential for developing effective therapies .

2. Drug Interaction Studies

  • Pharmacokinetics : The use of deuterated compounds like this compound enables researchers to investigate drug-drug interactions and metabolic stability more effectively. For instance, studies have explored how Betaxolol interacts with other medications, providing insights into its safety and efficacy profiles in combination therapies .

Case Studies

StudyObjectiveFindings
Heart Rate Variability StudyEvaluate the effect of Betaxolol on heart rate variabilitySignificant decrease in systolic blood pressure and heart rate; increased heart rate variability observed post-treatment
Canine Glaucoma StudyAssess prophylactic effects on fellow eyes with unilateral primary angle closure glaucomaBetaxolol delayed glaucoma onset; effects lasted over 1.5 years in many cases
Pharmacokinetic AnalysisInvestigate metabolic pathways using deuterated BetaxololEnhanced tracking of drug behavior; improved understanding of pharmacokinetics

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table compares (R)-Betaxolol-d7 Hydrochloride with structurally or functionally related compounds:

Compound Molecular Formula Deuterium Atoms Key Features Applications References
(R)-Betaxolol-d7 HCl C₁₈H₂₂D₇NO₃·HCl 7 Selective β1-blocker; deuterated for stable isotope tracing. PK studies, glaucoma/hypertension research
Betaxolol HCl C₁₈H₂₉NO₃·HCl 0 Parent compound; non-deuterated. Hypertension, glaucoma treatment
Betaxolol-d5 HCl C₁₈H₂₄D₅NO₃·HCl 5 Partial deuteration (5 D atoms); less stable in metabolic studies. Analytical internal standard
Bambuterol HCl C₁₈H₂₉N₃O₅·HCl 0 β2-agonist (opposite mechanism: receptor activation vs. blockade). Asthma therapy
Benzquinamide-d3 HCl C₂₁H₂₃D₃N₂O₂·HCl 3 Antiemetic; α2-adrenergic receptor binder. Metabolic studies

Analytical Performance

  • Deuteration Impact : (R)-Betaxolol-d7 HCl’s seven deuterium atoms provide superior isotopic separation in MS compared to Betaxolol-d5 HCl (5 D atoms), reducing signal overlap with the parent drug .
  • Purity: (R)-Betaxolol-d7 HCl exhibits ≥98.69% purity (HPLC), exceeding the ≥99.0% purity standard for non-deuterated Betaxolol HCl .
  • Solubility: Both deuterated and non-deuterated forms are freely soluble in water and methanol, critical for formulation consistency .

Pharmacological Differentiation

  • Receptor Specificity : Unlike Bambuterol HCl (β2-agonist) or Benzquinamide-d3 HCl (α2-adrenergic binder), (R)-Betaxolol-d7 HCl selectively inhibits β1-adrenergic receptors, minimizing off-target effects in cardiovascular studies .
  • Metabolic Stability: Deuteration in (R)-Betaxolol-d7 HCl slows hepatic metabolism compared to non-deuterated Betaxolol HCl, prolonging its detection window in PK analyses .

Q & A

Q. What analytical methods are recommended for quantifying (R)-Betaxolol-d7 Hydrochloride in biological matrices?

High-performance liquid chromatography (HPLC) with ultraviolet (UV) detection at 273 nm is a validated method for quantifying this compound. The mobile phase typically includes a mixture of organic solvents and buffers to optimize peak resolution. For impurity profiling, thin-layer chromatography (TLC) using silica gel plates and a solvent system of ethyl acetate, water, and acetic acid (10:3:3) can identify related substances, ensuring purity ≥98% . Deuterium labeling enhances detection specificity in mass spectrometry (MS)-based assays, making it suitable for pharmacokinetic studies .

Q. How does this compound function as an internal standard in receptor studies?

As a deuterium-labeled analog, this compound shares identical physicochemical properties with unlabeled Betaxolol, enabling precise normalization in quantitative assays. It minimizes matrix effects in liquid chromatography-tandem mass spectrometry (LC-MS/MS) by co-eluting with the analyte, improving accuracy in measuring β1-adrenergic receptor binding kinetics .

Q. What synthetic strategies ensure high isotopic purity of this compound?

Deuterium incorporation typically occurs at metabolically stable positions (e.g., methyl or aromatic groups) via catalytic hydrogen-deuterium exchange or deuterated precursor synthesis. Post-synthesis, nuclear magnetic resonance (NMR) and high-resolution MS (HRMS) verify isotopic enrichment (>99% deuterium at specified positions) and exclude regioisomeric impurities .

Advanced Research Questions

Q. How do isotopic effects of deuterium in this compound influence its pharmacokinetic profile compared to the non-deuterated form?

Deuterium labeling can alter metabolic stability via the kinetic isotope effect (KIE), slowing cytochrome P450-mediated oxidation. Comparative studies using in vitro hepatic microsomes and in vivo rodent models are critical to assess changes in half-life (t1/2t_{1/2}), clearance, and bioavailability. Note that deuterium’s impact varies with metabolic pathways; thus, in vitro-in vivo correlation (IVIVC) studies are essential .

Q. What experimental designs address discrepancies in β1-adrenergic receptor selectivity data for this compound?

Contradictory selectivity data may arise from assay conditions (e.g., cell type, receptor density). Use radioligand binding assays (e.g., 3^3H-CGP 12177) with controlled membrane preparations from human cardiomyocytes to standardize receptor density. Include positive controls (e.g., Atenolol for β1 selectivity) and validate results via functional assays (e.g., cAMP inhibition) .

Q. How can researchers optimize formulation stability for this compound in aqueous solutions?

Degradation pathways (e.g., hydrolysis, oxidation) are pH- and temperature-dependent. Use accelerated stability testing (40°C/75% RH) with HPLC-UV monitoring. Buffering solutions to pH 4–5 and adding antioxidants (e.g., ascorbic acid) mitigate degradation. For long-term storage, lyophilization in amber vials under nitrogen atmosphere is recommended .

Q. What statistical approaches resolve batch-to-batch variability in deuterium enrichment during synthesis?

Multivariate analysis (e.g., principal component analysis, PCA) identifies critical process parameters (CPPs) affecting isotopic purity. Design of experiments (DoE) with factors like reaction time, temperature, and catalyst loading optimizes synthetic reproducibility. Quality-by-design (QbD) frameworks ensure compliance with ICH Q11 guidelines .

Methodological Considerations

  • Data Validation : Cross-validate analytical results using orthogonal techniques (e.g., HPLC-UV vs. LC-MS/MS) to confirm method robustness .
  • Ethical Compliance : Adhere to FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) when designing studies involving animal models or human tissues .
  • Literature Gaps : Prioritize studies comparing this compound with other β-blocker isotopologs (e.g., 13^{13}C-labeled) to elucidate isotope-specific pharmacological effects .

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